molecular formula C18H19ClN2O2 B5761011 N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide

N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide

Cat. No. B5761011
M. Wt: 330.8 g/mol
InChI Key: HSKLSKSFXWVUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide, also known as CBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CBI is a member of the benzamide class of compounds that has been studied for its ability to modulate various biological processes.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been studied for its potential pharmacological properties in various fields of scientific research such as cancer, inflammation, and neuroprotection. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to modulate various biological processes such as cell proliferation, apoptosis, and inflammation. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation, respectively. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments such as its high potency and selectivity, which make it an ideal tool for studying various biological processes. However, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide research such as exploring its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide and to optimize its pharmacokinetics and bioavailability. Additionally, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide derivatives with improved solubility and stability could be developed to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide involves the reaction of 2-chlorobenzylamine with 3-(isobutyrylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide as a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-15-8-5-7-13(10-15)18(23)20-11-14-6-3-4-9-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKLSKSFXWVUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-[(2-methylpropanoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.